molecular formula C23H18Cl2N2OS2 B12035473 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12035473
M. Wt: 473.4 g/mol
InChI Key: UVHUEDMHECCCNO-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C23H18Cl2N2OS2 and a molecular weight of 473.447 g/mol . This compound is known for its unique structure, which includes a benzothieno[2,3-d]pyrimidinone core, substituted with chlorobenzyl and chlorophenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2OS2

Molecular Weight

473.4 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18Cl2N2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

UVHUEDMHECCCNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5Cl

Origin of Product

United States

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